N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
The compound “N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is an organic compound . It belongs to the class of organic compounds known as benzenesulfonamides .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 230–232 °C . Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
- Thiazole derivatives have been investigated for their antioxidant potential. These compounds may scavenge free radicals, protect cells from oxidative stress, and contribute to overall health .
- The presence of thiazole rings has been associated with analgesic effects. Researchers have explored the compound’s ability to alleviate pain, potentially making it useful in pain management .
- Thiazole-containing compounds have demonstrated anti-inflammatory properties. The compound may modulate inflammatory pathways, making it relevant for conditions involving inflammation .
- Thiazoles exhibit antimicrobial and antifungal effects. Researchers have studied their potential against various pathogens, including bacteria and fungi. The compound could be explored further for its efficacy in treating infections .
- Some thiazole derivatives have shown neuroprotective properties. Investigating this compound’s impact on neuronal health and protection against neurodegenerative diseases could be valuable .
- Thiazole-containing molecules have been evaluated for their antitumor and cytotoxic effects. Researchers have explored their impact on cancer cells, making this compound a potential candidate for further investigation in oncology .
Antioxidant Properties
Analgesic Activity
Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Neuroprotective Potential
Antitumor or Cytotoxic Activity
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets due to their diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect numerous biochemical pathways due to their diverse biological activities . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Result of Action
Thiazole derivatives have been associated with various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-13-7-3-4-8-15(13)21-23-14(2)19(27-21)11-22-20(24)18-12-25-16-9-5-6-10-17(16)26-18/h3-10,18H,11-12H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXJKVALYYLCOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3COC4=CC=CC=C4O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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